molecular formula C11H12BrF2NO2 B8668356 Tert-butyl (3-bromo-2,6-difluorophenyl)carbamate

Tert-butyl (3-bromo-2,6-difluorophenyl)carbamate

Cat. No. B8668356
M. Wt: 308.12 g/mol
InChI Key: GFFALKCIACMPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859548B2

Procedure details

To a round bottom flask containing 3-bromo-2,6-difluorobenzoic acid (5 g, 21.1 mmol) under nitrogen with a condenser was added toluene (35 mL) and t-BuOH (35 mL). To this solution was added DIEA (4.4 ml, 25.3 mmol) and DPPA (5.7 mL, 26.4 mmol). The reaction mixture was heated to 111° C. in an oil bath for 48 hours. The reaction was allowed to cool to room temperature and the volatiles were removed in vacuo. The resulting residue was suspended with water and extracted with EtOAc. The organic phase was washed with water, brine, dried (Na2SO4), filtered and concentrated onto silica. Purification by flash chromatography (SiO2; 0-100% EtOAc in heptane) afforded 3.49 g (54%) of tert-butyl 3-bromo-2,6-difluorophenylcarbamate: 1H NMR (400 MHz, DMSO-d6) δ 1.34-1.54 (m, 9H) 7.17 (m, 1H) 7.63 (ddd, J=8.9, 7.9, 5.9 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:12])=[C:4]([C:8]([F:11])=[CH:9][CH:10]=1)C(O)=O.C1(C)C=CC=CC=1.CC[N:22]([CH:26](C)C)C(C)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:36])=CC=1.[CH3:46][C:47]([OH:50])([CH3:49])[CH3:48]>>[Br:1][C:2]1[C:3]([F:12])=[C:4]([NH:22][C:26](=[O:36])[O:50][C:47]([CH3:49])([CH3:48])[CH3:46])[C:8]([F:11])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)F)F
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35 mL
Type
reactant
Smiles
CC(C)(C)O
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5.7 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
111 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2; 0-100% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)F)NC(OC(C)(C)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.